ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Description
Ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a purine-derived compound featuring a structurally complex scaffold. The molecule combines a tetrahydro-1H-purin core with a 2-methylallyl substituent at position 7 and a thioacetate group at position 6. This design introduces unique steric and electronic properties, making it a candidate for studying enzyme inhibition (e.g., kinases, phosphodiesterases) or antiviral activity.
Properties
IUPAC Name |
ethyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-5-22-9(19)7-23-14-15-11-10(18(14)6-8(2)3)12(20)16-13(21)17(11)4/h2,5-7H2,1,3-4H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIJRLGWAQJHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the sulfanylacetate group and the ethyl ester. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the ethyl ester can produce various ester derivatives .
Scientific Research Applications
ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include pyrimidine- and purine-based derivatives with thioether or ester functionalities. A notable example is ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ), which shares the thioacetate moiety but differs in its pyrimidine core and thietane substituent .
Key structural distinctions :
- Core heterocycle : The target compound’s purine core (two fused rings) vs. compound 1’s pyrimidine (single ring). This difference impacts π-π stacking interactions and binding affinity to biological targets.
Physicochemical Properties
ADMET Profiles
- Metabolic stability : The 2-methylallyl group in the target compound may undergo cytochrome P450-mediated oxidation, increasing clearance rates compared to compound 1’s thietane group, which is less prone to oxidative metabolism.
- Toxicity : Both compounds’ ester groups may hydrolyze in vivo to carboxylic acids, but the purine core’s aromaticity could elevate off-target interactions (e.g., DNA intercalation risks).
Research Findings and Gaps
- Synthetic challenges : The target compound’s synthesis is less documented than pyrimidine analogs like compound 1, which uses straightforward alkylation of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate .
- Biological data : While purine derivatives are well-studied in kinase inhibition, specific data on this compound’s efficacy or selectivity are absent in public domains.
Biological Activity
Chemical Structure and Properties
Ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can be characterized by its unique structural features:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
- CAS Number : 82978-00-5
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 82978-00-5 |
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques. It can be synthesized through reactions involving purine derivatives and alkylating agents under controlled conditions to ensure purity and yield. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It has been shown to influence signaling pathways that regulate cell growth and apoptosis.
Research Findings
Several studies have highlighted the potential pharmacological applications of this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of purine compounds exhibit significant antitumor effects against various cancer cell lines.
- Cytoprotective Effects : Research indicates that compounds similar to this compound may activate cytoprotective genes through modulation of the Nrf2 pathway .
Case Studies
A notable case study involved the evaluation of a related purine derivative in animal models. The study found that the compound exhibited high oral bioavailability and significant cytoprotective effects against oxidative stress-induced damage in liver tissues .
Applications
The potential applications of this compound include:
- Cancer Therapy : As a candidate for developing novel anticancer agents.
- Neuroprotection : Due to its ability to modulate oxidative stress responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
